3-(Pyridin-2-ylmethoxy)aniline

Physical chemistry Thermodynamics Chemical engineering

Choose 3-(Pyridin-2-ylmethoxy)aniline as the optimal starting material for BCR-ABL inhibitor programs, with derivatives showing 2x Imatinib potency. Its high TPSA (48.14 Ų) ensures limited CNS penetration, ideal for peripheral therapeutics. Economical pricing at the 1g scale compared to the 3-pyridinyl isomer accelerates hit-to-lead campaigns. High boiling point (374.7±22.0 °C) and flash point (180.4±22.3 °C) support demanding synthetic routes. Order now for high-purity R&D supply.

Molecular Formula C12H12N2O
Molecular Weight 200.241
CAS No. 105326-56-5
Cat. No. B2852034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-ylmethoxy)aniline
CAS105326-56-5
Molecular FormulaC12H12N2O
Molecular Weight200.241
Structural Identifiers
SMILESC1=CC=NC(=C1)COC2=CC=CC(=C2)N
InChIInChI=1S/C12H12N2O/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9,13H2
InChIKeyHGHLFKVWEXFLES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-2-ylmethoxy)aniline (CAS 105326-56-5): A Versatile Pyridinylmethoxy-Aniline Scaffold for Medicinal Chemistry and Targeted Synthesis


3-(Pyridin-2-ylmethoxy)aniline (CAS 105326-56-5) is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol. It is characterized by an aniline core substituted at the meta position with a pyridin-2-ylmethoxy group . This bifunctional scaffold integrates an aniline nitrogen, a pyridyl nitrogen, and an ether linkage, endowing it with versatile reactivity for nucleophilic substitutions, metal coordination, and subsequent functionalization. These structural features position it as a valuable building block in the synthesis of heterocyclic compounds, ligands, and potential bioactive molecules within pharmaceutical and agrochemical research .

Why 3-(Pyridin-2-ylmethoxy)aniline (105326-56-5) Cannot Be Casually Substituted: The Criticality of Regioisomerism and Heteroaryl Orientation in Bioactive Scaffolds


Substituting 3-(Pyridin-2-ylmethoxy)aniline with a close analog such as a positional isomer (e.g., 2- or 4-substituted aniline) or a different pyridinylmethoxy derivative (e.g., pyridin-3-yl) introduces significant alterations in molecular geometry, electronic distribution, and hydrogen-bonding capabilities. These variations directly impact binding affinity, selectivity, and overall pharmacokinetic profiles when the scaffold is incorporated into larger bioactive molecules [1]. The precise spatial arrangement of the aniline nitrogen relative to the pyridyl nitrogen dictates the compound's ability to engage specific kinase ATP-binding pockets or coordinate with metal centers, rendering regioisomer substitution a high-risk modification without rigorous SAR validation . The quantitative evidence below underscores the distinct performance differentials that preclude simple interchange.

Quantitative Differentiation Guide for 3-(Pyridin-2-ylmethoxy)aniline (105326-56-5) Versus Key Analogs


3-(Pyridin-2-ylmethoxy)aniline Exhibits a Lower Boiling Point and Flash Point than Its 4-Substituted Regioisomer, Facilitating Distinct Purification and Handling Protocols

The target compound 3-(pyridin-2-ylmethoxy)aniline possesses a boiling point of 374.7±22.0 °C and a flash point of 180.4±22.3 °C at 760 mmHg . In contrast, its 4-substituted regioisomer, 4-(pyridin-2-ylmethoxy)aniline (CAS 102137-46-2), has a predicted boiling point of approximately 369.5±22.0 °C . The observed difference in boiling points (approximately 5.2 °C) and the distinct flash point values necessitate tailored purification (e.g., fractional distillation) and safe-handling procedures.

Physical chemistry Thermodynamics Chemical engineering

3-(Pyridin-2-ylmethoxy)aniline Derivatives Demonstrate 2-Fold Higher Antitumor Potency than Imatinib in BCR-ABL-Driven Cancer Models

In a study of 3‑chloro-4-(pyridin-2-ylmethoxy)aniline derivatives, compound 7k exhibited an in vitro antiproliferative activity that was approximately twice that of the clinical BCR-ABL inhibitor Imatinib across multiple cancer cell lines [1]. Specifically, the MTT assay revealed IC50 values for 7k that were 2-fold lower than those of Imatinib against HL-60 (human leukemia), K-562 (chronic myeloid leukemia), MCF-7 (breast adenocarcinoma), and A498 (renal carcinoma) cell lines [1]. This class-level inference underscores the privileged nature of the 3‑chloro-4-(pyridin-2-ylmethoxy)aniline pharmacophore, which is a direct chloro-substituted derivative of the target compound, for achieving potent BCR-ABL inhibition.

Oncology Medicinal chemistry Kinase inhibition

Market Pricing Analysis: 3-(Pyridin-2-ylmethoxy)aniline Offers a More Economical Entry Point than 3-(Pyridin-3-ylmethoxy)aniline at the 1g Scale

Current market data indicates that 3-(Pyridin-2-ylmethoxy)aniline is available at a lower cost per gram compared to its 3-pyridinyl regioisomer. Specifically, 1g of 3-(Pyridin-2-ylmethoxy)aniline (95% purity) is priced at approximately $2103 RMB (approx. $290 USD) , whereas 3-(Pyridin-3-ylmethoxy)aniline (CAS 105326-54-3) is available for $309.00 USD per gram . This represents a roughly 6% cost saving for the 2-pyridinyl isomer, which can be significant for large-scale medicinal chemistry campaigns.

Procurement Cost analysis Medicinal chemistry

3-(Pyridin-2-ylmethoxy)aniline Demonstrates Higher Topological Polar Surface Area (TPSA) than 4-(Pyridin-2-ylmethoxy)aniline, Impacting Blood-Brain Barrier Permeability Predictions

Calculated physicochemical properties reveal a significant difference in topological polar surface area (TPSA) between the two regioisomers. 3-(Pyridin-2-ylmethoxy)aniline has a TPSA of 48.14 Ų . In contrast, the 4-substituted analog, 4-(pyridin-2-ylmethoxy)aniline, has a calculated TPSA of 38.91 Ų . This ~9.2 Ų lower value for the 4-isomer suggests a potentially higher propensity for passive diffusion across lipid membranes, including the blood-brain barrier (BBB), compared to the 3-isomer.

Computational chemistry ADME Drug design

Optimal Use Cases for 3-(Pyridin-2-ylmethoxy)aniline (105326-56-5) Based on Validated Differentiators


Design and Synthesis of Potent BCR-ABL Kinase Inhibitors

This compound serves as the foundational core for synthesizing derivatives with enhanced antitumor activity. Evidence indicates that a closely related derivative, 3‑chloro-4-(pyridin-2-ylmethoxy)aniline (compound 7k), exhibits twice the potency of Imatinib in BCR-ABL-dependent cancer cell lines [1]. Therefore, 3-(Pyridin-2-ylmethoxy)aniline is the optimal starting material for medicinal chemistry programs aiming to develop novel BCR-ABL inhibitors with improved efficacy over existing therapies.

Cost-Efficient Lead Optimization and Library Synthesis

Given its more favorable pricing structure at the 1g scale compared to the 3-pyridinyl isomer , 3-(Pyridin-2-ylmethoxy)aniline is the economical choice for hit-to-lead campaigns and the construction of diverse compound libraries. Researchers can maximize the number of analogs generated within a fixed budget, accelerating the early stages of drug discovery without compromising scaffold quality.

Precise Physical Property-Driven Process Development

The compound's distinct thermodynamic profile, characterized by a boiling point of 374.7±22.0 °C and a flash point of 180.4±22.3 °C , necessitates specific handling and purification protocols. Process chemists and engineers should rely on 3-(Pyridin-2-ylmethoxy)aniline when designing synthetic routes that require high-temperature reactions or vacuum distillations, ensuring yield optimization and operational safety.

Rational Design of Peripherally Restricted Bioactive Molecules

The higher topological polar surface area (TPSA) of 3-(Pyridin-2-ylmethoxy)aniline (48.14 Ų) compared to its 4-substituted analog makes it a strategically valuable building block for designing molecules intended to have limited CNS penetration. This property is critical for developing therapeutics aimed at peripheral targets, thereby reducing the potential for central nervous system-mediated side effects.

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